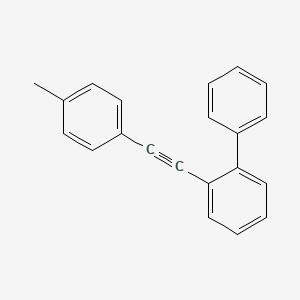
2-(p-Tolylethynyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(p-Tolylethynyl)-1,1’-biphenyl is an organic compound that features a biphenyl core with a p-tolylethynyl substituent
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(p-Tolylethynyl)-1,1’-biphenyl involves the coupling of 2-bromo-1,1’-biphenyl with p-tolylethyne using a palladium-catalyzed Sonogashira coupling reaction. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a copper co-catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .
Industrial Production Methods
Continuous flow reactors and microreactors can be employed to enhance reaction efficiency and scalability .
化学反应分析
Types of Reactions
2-(p-Tolylethynyl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce the alkyne group to an alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature.
Substitution: Bromine in the presence of a Lewis acid like aluminum chloride for bromination reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated biphenyl derivatives.
科学研究应用
2-(p-Tolylethynyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
作用机制
The mechanism of action of 2-(p-Tolylethynyl)-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can participate in various coupling and substitution reactions. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in these interactions .
相似化合物的比较
Similar Compounds
2-(p-Tolylethynyl)aniline: Similar structure with an aniline group instead of a biphenyl core.
2-(p-Tolylethynyl)benzaldehyde: Contains a benzaldehyde group instead of a biphenyl core.
2-(p-Tolylethynyl)benzoic acid: Features a carboxylic acid group instead of a biphenyl core.
Uniqueness
2-(p-Tolylethynyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional stability and rigidity compared to similar compounds with single aromatic rings. This structural feature can enhance its performance in applications such as organic semiconductors and light-emitting diodes .
属性
分子式 |
C21H16 |
|---|---|
分子量 |
268.4 g/mol |
IUPAC 名称 |
1-methyl-4-[2-(2-phenylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C21H16/c1-17-11-13-18(14-12-17)15-16-20-9-5-6-10-21(20)19-7-3-2-4-8-19/h2-14H,1H3 |
InChI 键 |
NUQRAHIFRFQMAI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13350915.png)
![{6-[2-(4-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl isopropyl sulfide](/img/structure/B13350931.png)
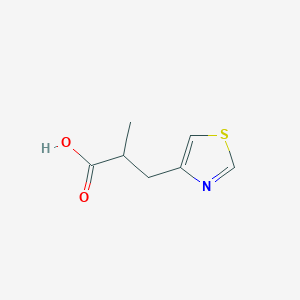
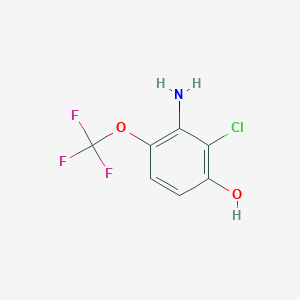
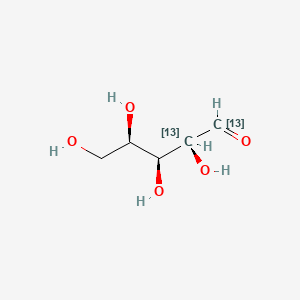
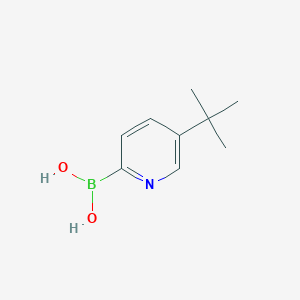
![{[5-(Dimethylsulfamoyl)-2-methylphenyl]carbamoyl}methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13350952.png)

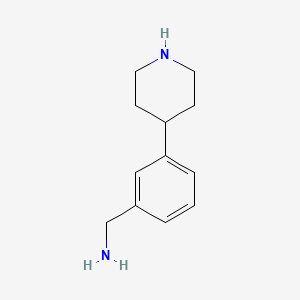

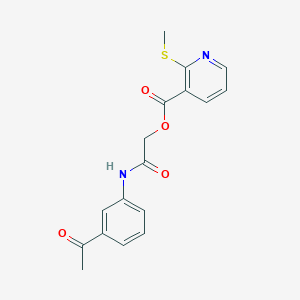

![tert-Butyl 2,5-diazabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B13350991.png)
